2-(3-Hydroxy-2-pentylcyclopentyl)acetic acid
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Overview
Description
2-(3-Hydroxy-2-pentylcyclopentyl)acetic acid is an organic compound with the molecular formula C12H22O3 It is characterized by a cyclopentane ring substituted with a hydroxy group and a pentyl chain, along with an acetic acid moiety
Scientific Research Applications
2-(3-Hydroxy-2-pentylcyclopentyl)acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxy-2-pentylcyclopentyl)acetic acid typically involves the cyclization of a suitable precursor followed by functional group modifications. One common method involves the cyclization of a pentyl-substituted cyclopentane derivative, followed by the introduction of the hydroxy group and the acetic acid moiety. The reaction conditions often include the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxy-2-pentylcyclopentyl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxy group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Mechanism of Action
The mechanism of action of 2-(3-Hydroxy-2-pentylcyclopentyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy group and acetic acid moiety can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclopentaneacetic acid derivatives: Compounds with similar cyclopentane and acetic acid structures.
Hydroxy-substituted cyclopentanes: Compounds with hydroxy groups on the cyclopentane ring.
Uniqueness
2-(3-Hydroxy-2-pentylcyclopentyl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
References
Properties
IUPAC Name |
2-(3-hydroxy-2-pentylcyclopentyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h9-11,13H,2-8H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMWVEOITAQHFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1C(CCC1O)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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